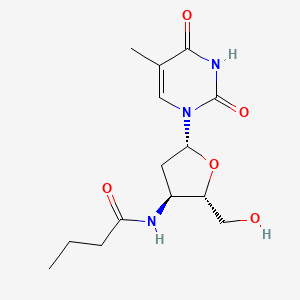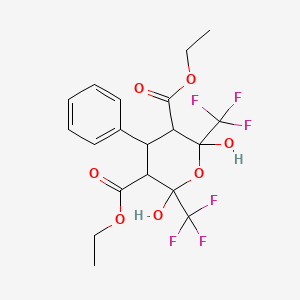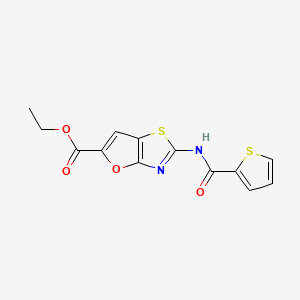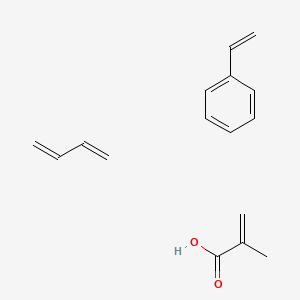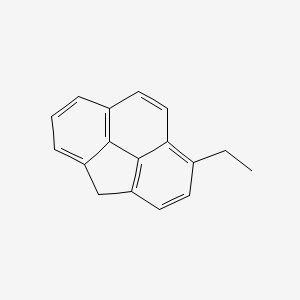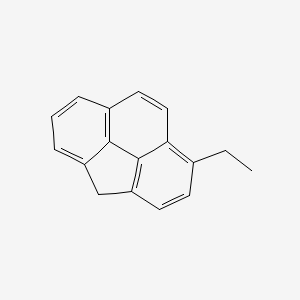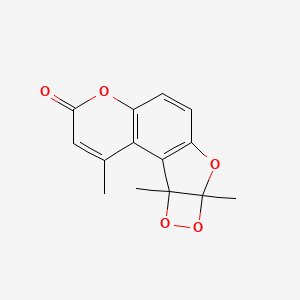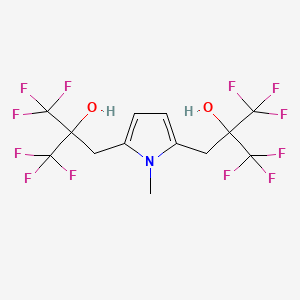
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a chemical compound with the molecular formula C13-H11-F12-N-O2 and a molecular weight of 441.25 . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 2,5-dihydroxy-1-methylpyrrole with trifluoromethylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful incorporation of the trifluoromethyl groups.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- include other fluorinated pyrrole derivatives. These compounds share structural similarities but differ in the number and position of trifluoromethyl groups. The unique arrangement of trifluoromethyl groups in 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- gives it distinct chemical and physical properties, making it more suitable for specific applications .
Some similar compounds include:
- 2,5-Bis((2-hydroxy-3,3,3-trifluoro-2-trifluoromethyl)propyl)-1-methylpyrrole
- 1H-Pyrrole-2,5-diethanol,1-methyl-a2,a2,a5,a5-tetrakis(trifluoromethyl)-
Eigenschaften
CAS-Nummer |
102367-00-0 |
|---|---|
Molekularformel |
C13H11F12NO2 |
Molekulargewicht |
441.21 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-[[1-methyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrrol-2-yl]methyl]propan-2-ol |
InChI |
InChI=1S/C13H11F12NO2/c1-26-6(4-8(27,10(14,15)16)11(17,18)19)2-3-7(26)5-9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,4-5H2,1H3 |
InChI-Schlüssel |
MJRYNABQHBHRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


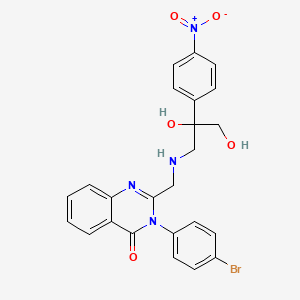
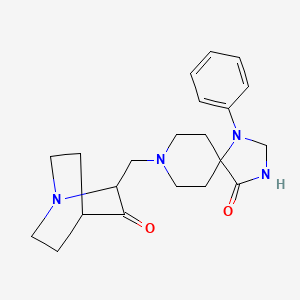
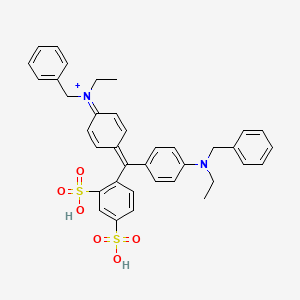
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
